molecular formula C10H12N2O2 B12906930 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione

1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione

Katalognummer: B12906930
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: WENRJFGZTMGRHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is a compound that features a unique structure combining a pyrrole ring and a piperidine-2,4-dione moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione typically involves the reaction of a pyrrole derivative with a piperidine-2,4-dione precursor. One common method includes the use of a base-catalyzed condensation reaction, where the pyrrole derivative is reacted with a suitable piperidine-2,4-dione under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties

Wirkmechanismus

The mechanism of action of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is unique due to its combination of a pyrrole ring and a piperidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

1-(1H-pyrrol-3-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H12N2O2/c13-9-2-4-12(10(14)5-9)7-8-1-3-11-6-8/h1,3,6,11H,2,4-5,7H2

InChI-Schlüssel

WENRJFGZTMGRHV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)CC1=O)CC2=CNC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.